molecular formula C8H4BrF5 B1372207 1-Bromo-2-pentafluoroethyl-benzene CAS No. 112754-17-3

1-Bromo-2-pentafluoroethyl-benzene

Cat. No.: B1372207
CAS No.: 112754-17-3
M. Wt: 275.01 g/mol
InChI Key: OLKGHFZDSFJNBZ-UHFFFAOYSA-N
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Description

1-Bromo-2-pentafluoroethyl-benzene is a brominated aromatic compound featuring a pentafluoroethyl (–C₂F₅) substituent at the ortho position relative to the bromine atom. The pentafluoroethyl group is highly electronegative and sterically demanding, significantly altering the compound’s reactivity, physical properties, and applications compared to simpler bromobenzenes. Such derivatives are critical intermediates in pharmaceuticals, agrochemicals, and materials science, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) where substituent effects dictate reaction efficiency .

Properties

IUPAC Name

1-bromo-2-(1,1,2,2,2-pentafluoroethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF5/c9-6-4-2-1-3-5(6)7(10,11)8(12,13)14/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLKGHFZDSFJNBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(F)(F)F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10674195
Record name 1-Bromo-2-(pentafluoroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112754-17-3
Record name 1-Bromo-2-(pentafluoroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

1-Bromo-2-pentafluoroethyl-benzene undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-Bromo-2-pentafluoroethyl-benzene involves its ability to undergo electrophilic aromatic substitution reactions. The bromine atom on the benzene ring acts as a leaving group, allowing the compound to participate in various substitution reactions. The pentafluoroethyl group enhances the compound’s reactivity by stabilizing the intermediate carbocation formed during the reaction .

Comparison with Similar Compounds

Key Substituents and Their Impacts:

  • Fluorinated Groups: 1-Bromo-4-fluoro-2-methylbenzene (CAS 452-63-1): The methyl group introduces mild electron-donating effects, while fluorine exerts electron-withdrawal. This balance moderately activates the ring for electrophilic substitution . 1-Bromo-4,5-difluoro-2-methylbenzene (CAS 875664-38-3): Additional fluorine atoms enhance electron withdrawal, reducing ring reactivity compared to mono-fluoro analogs . Hypothetical 1-Bromo-2-pentafluoroethyl-benzene: The –C₂F₅ group is stronger electron-withdrawing than individual fluorine atoms, leading to pronounced deactivation of the benzene ring. This makes the compound less reactive in electrophilic substitutions but more stable under harsh conditions.
  • Alkyl Groups :

    • 1-Bromo-2-ethylbenzene (CAS 1973-22-4): The ethyl group is electron-donating, increasing ring reactivity. However, its steric bulk may hinder reactions at the ortho position .
  • Oxygen-Containing Substituents :

    • 1-Bromo-2-((4-fluorobenzyl)oxy)benzene (CAS 494772-43-9): The ether linkage (–O–) provides moderate electron withdrawal and steric hindrance, affecting solubility and reaction pathways .

Physical Properties

Compound Name CAS Number Molecular Weight Boiling Point (°C) Key Substituents
1-Bromo-2-ethylbenzene 1973-22-4 185.06 199–200 Ethyl (–C₂H₅)
2-Bromo-1,3-difluorobenzene 64248-56-2 192.99 Not reported Difluoro (–F)
1-Bromo-4-fluoro-2-methylbenzene 452-63-1 ~203.03* Not reported Fluoro (–F), Methyl (–CH₃)
This compound Not available ~288.97* Estimated >250 Pentafluoroethyl (–C₂F₅)

*Calculated based on analogous structures.

  • Boiling Points : Alkyl-substituted bromobenzenes (e.g., ethyl) exhibit lower boiling points due to weaker intermolecular forces compared to fluorinated derivatives. The pentafluoroethyl group’s high polarity and molecular weight likely result in elevated boiling points.
  • Molecular Weight : Fluorine and pentafluoroethyl groups substantially increase molecular weight, influencing density and solubility .

Reactivity in Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling :

    • 1-Bromo-2-(1-methylethenyl)benzene (): The electron-donating ethenyl group facilitates oxidative addition in palladium-catalyzed reactions.
    • This compound : Strong electron withdrawal by –C₂F₅ may slow oxidative addition but improve stability of intermediates. This trade-off requires optimized catalytic systems .
  • Nucleophilic Substitution : Fluorinated bromobenzenes (e.g., 2-Bromo-1,3-difluorobenzene) show reduced reactivity in SNAr reactions compared to alkyl-substituted analogs due to decreased ring activation .

Biological Activity

1-Bromo-2-pentafluoroethyl-benzene, a halogenated aromatic compound, has garnered attention in the fields of organic chemistry and pharmacology due to its unique structural properties and potential biological activities. This article delves into its biological activity, including mechanisms of action, toxicological profiles, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom and a pentafluoroethyl group attached to a benzene ring. The molecular formula is C8H3BrF5C_8H_3BrF_5 with a molecular weight of approximately 285.01 g/mol. The structural formula can be represented as follows:

Br C6H4 C CF3)2\text{Br C}_6\text{H}_4\text{ C CF}_3)_2

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Studies have indicated that halogenated compounds exhibit varying degrees of antimicrobial properties. The presence of the bromine atom may enhance the compound's ability to disrupt microbial cell membranes, leading to cell death.
  • Cytotoxicity : Research has shown that certain halogenated aromatic compounds can induce cytotoxic effects in various cell lines. The mechanism often involves oxidative stress and apoptosis pathways.
  • Enzyme Inhibition : Some studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and detoxification processes.

The biological mechanisms underlying the activity of this compound include:

  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress by generating ROS, which can damage cellular components such as DNA, proteins, and lipids.
  • Interaction with Cellular Targets : It is hypothesized that this compound interacts with various cellular targets, including receptors and enzymes, leading to altered signaling pathways.

Toxicological Profile

The toxicological effects of this compound are critical for understanding its safety profile:

EndpointObserved EffectReference
Acute ToxicityModerate toxicity in rodents
Chronic ExposurePotential carcinogenic effects
Environmental ImpactBioaccumulation potential

Case Studies

Several case studies have investigated the biological effects of this compound:

  • Antimicrobial Efficacy : A study evaluated the compound's effectiveness against various bacterial strains, demonstrating significant inhibition at low concentrations. This suggests potential use in developing new antimicrobial agents.
  • Cytotoxic Effects on Cancer Cells : In vitro studies showed that exposure to this compound resulted in increased apoptosis in breast cancer cell lines, indicating its potential as a chemotherapeutic agent.
  • Metabolic Interactions : Research highlighted that this compound could inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. This interaction raises concerns regarding drug-drug interactions when co-administered with other pharmaceuticals.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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